Cas no 2092448-08-1 ((3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid)

(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid is a chiral organic compound featuring a brominated and methyl-substituted phenyl ring with a hydroxypropanoic acid side chain. Its stereospecific (R)-configuration at the 3-position enhances its utility in asymmetric synthesis and pharmaceutical applications. The presence of both hydroxyl and carboxyl functional groups allows for versatile reactivity, including esterification and further derivatization. The bromo and methyl substituents on the aromatic ring contribute to its potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules. This compound’s well-defined structure and functional groups make it valuable for research in fine chemical synthesis and drug discovery.
(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid structure
2092448-08-1 structure
Product name:(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
CAS No:2092448-08-1
MF:C10H11BrO3
MW:259.096542596817
CID:5830874
PubChem ID:66478894

(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
    • 2092448-08-1
    • EN300-1923217
    • Inchi: 1S/C10H11BrO3/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)/t9-/m1/s1
    • InChI Key: HKDCOEOXQCJHFN-SECBINFHSA-N
    • SMILES: BrC1C=CC(=CC=1C)[C@@H](CC(=O)O)O

Computed Properties

  • Exact Mass: 257.98916g/mol
  • Monoisotopic Mass: 257.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 57.5Ų

(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1923217-0.1g
(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
2092448-08-1
0.1g
$1459.0 2023-09-17
Enamine
EN300-1923217-5g
(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
2092448-08-1
5g
$4806.0 2023-09-17
Enamine
EN300-1923217-0.5g
(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
2092448-08-1
0.5g
$1591.0 2023-09-17
Enamine
EN300-1923217-10.0g
(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
2092448-08-1
10g
$7128.0 2023-05-23
Enamine
EN300-1923217-1.0g
(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
2092448-08-1
1g
$1658.0 2023-05-23
Enamine
EN300-1923217-0.05g
(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
2092448-08-1
0.05g
$1393.0 2023-09-17
Enamine
EN300-1923217-10g
(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
2092448-08-1
10g
$7128.0 2023-09-17
Enamine
EN300-1923217-1g
(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
2092448-08-1
1g
$1658.0 2023-09-17
Enamine
EN300-1923217-0.25g
(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
2092448-08-1
0.25g
$1525.0 2023-09-17
Enamine
EN300-1923217-2.5g
(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid
2092448-08-1
2.5g
$3249.0 2023-09-17

Additional information on (3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid

Introduction to (3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid (CAS No. 2092448-08-1)

(3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2092448-08-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development and therapeutic interventions. The molecular structure of this compound features a chiral center, which is crucial for its biological activity and pharmacological effects.

The presence of a 4-bromo-3-methylphenyl group in the molecular framework contributes to the compound's distinct chemical and biological characteristics. This aromatic ring system, combined with the hydroxypropanoic acid moiety, suggests that the compound may exhibit properties such as metabolic stability, solubility in biological fluids, and interactions with specific enzymatic pathways. These attributes make it a valuable candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in the development of novel compounds with chiral centers for use in pharmaceuticals. The stereochemistry of (3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid plays a critical role in determining its biological activity. The (R) configuration at the chiral center is particularly important, as it can influence how the compound interacts with biological targets such as enzymes and receptors. This specificity is essential for achieving the desired therapeutic effects while minimizing side reactions.

Research into this compound has been ongoing, with studies focusing on its potential applications in various therapeutic areas. One of the most promising areas of research is its use as a precursor or intermediate in the synthesis of more complex pharmaceutical molecules. The structural features of (3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid make it a versatile building block that can be modified to create new drug candidates with enhanced efficacy and reduced toxicity.

Additionally, the compound's ability to undergo various chemical transformations has made it an attractive subject for synthetic chemists. The hydroxypropanoic acid group provides multiple reaction sites that can be selectively modified, allowing for the creation of derivatives with tailored properties. These modifications can include changes to solubility, metabolic stability, and binding affinity, which are all critical factors in drug design.

The 4-bromo-3-methylphenyl moiety also contributes to the compound's reactivity and potential applications. The bromine atom, being highly electronegative, can participate in various chemical reactions such as cross-coupling reactions, which are widely used in pharmaceutical synthesis. This reactivity makes it possible to incorporate this compound into more complex molecular frameworks, thereby expanding its utility in drug development.

In terms of biological activity, preliminary studies have suggested that (3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid may exhibit properties relevant to several therapeutic areas. For instance, its structural similarity to known bioactive molecules has led researchers to investigate its potential as an antimicrobial agent or a modulator of inflammatory pathways. The chiral center and aromatic ring system are particularly interesting from a pharmacological perspective, as they can influence how the compound interacts with biological targets.

The synthesis of this compound has also been optimized to ensure high yield and purity. Advanced synthetic techniques have been employed to achieve the desired stereochemical configuration at the chiral center. These methods often involve catalytic asymmetric reactions or chiral auxiliaries that facilitate the formation of the (R) configuration without unwanted racemization.

The pharmacokinetic properties of (3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability for clinical use. Studies have begun to explore these aspects, providing insights into its potential pharmacokinetic profile and how it might be best administered to patients.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in biotechnology and materials science, where its unique structural properties could be leveraged for innovative solutions. For example, derivatives of this compound might be used in the development of new materials with enhanced mechanical or chemical properties.

In conclusion, (3R)-3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid (CAS No. 2092448-08-1) is a promising compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features, including the chiral center and aromatic ring system, make it a valuable building block for drug development. Ongoing research continues to uncover new applications and synthetic possibilities for this compound, reinforcing its importance in both academic and industrial settings.

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